molecular formula C6H11NO B12844381 rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol

rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol

Cat. No.: B12844381
M. Wt: 113.16 g/mol
InChI Key: YXNPVBNVXFDPHF-RITPCOANSA-N
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Description

rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol: is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by reduction to yield the desired compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Scientific Research Applications

rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol is unique due to the presence of a nitrogen atom within its bicyclic structure, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where nitrogen-containing bicyclic compounds are required.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol

InChI

InChI=1S/C6H11NO/c8-6-1-2-7-4-5(6)3-6/h5,7-8H,1-4H2/t5-,6+/m1/s1

InChI Key

YXNPVBNVXFDPHF-RITPCOANSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@]1(C2)O

Canonical SMILES

C1CNCC2C1(C2)O

Origin of Product

United States

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